

Structure-Activity Relationship of Imidazo[1,2-a]pyridine Carboxamides: A Technical Guide

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Compound of Interest

Compound Name: *Imidazo[1,2-a]pyridine-6-carboxamide*

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For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The carboxamide functionality, when appended to this nucleus, gives rise to a class of molecules with a remarkable diversity of therapeutic potential. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine carboxamides, with a primary focus on their antitubercular and kinase inhibitory activities. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development in this promising area.

Antitubercular Activity of Imidazo[1,2-a]pyridine Carboxamides

Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly potent class of agents against *Mycobacterium tuberculosis* (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.^{[1][2]} SAR studies have revealed critical insights into the structural requirements for potent antitubercular activity.

SAR of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

A seminal body of work on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has elucidated key SAR principles.^{[1][2]} The general structure revolves around a central 2,7-dimethylimidazo[1,2-a]pyridine core with a carboxamide linkage at the 3-position.

Key SAR Observations:

- **Carboxamide Moiety:** The nature of the substituent on the carboxamide nitrogen is a primary determinant of activity. N-benzyl and substituted N-benzyl groups are highly favorable.
- **Substitution on the Imidazopyridine Core:** The methyl groups at the 2- and 7-positions contribute favorably to the activity.
- **Lipophilicity:** A general trend observed is that increased lipophilicity of the N-benzyl substituent correlates with enhanced potency.^[3]

The following table summarizes the antitubercular activity of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against the H37Rv strain of *M. tuberculosis*.

Compound ID	R Group on Carboxamide	MIC (μM) vs. Mtb H37Rv
1	Benzyl	0.4 - 1.9
2	4-Methoxybenzyl	≤1
3	4-Methylbenzyl	≤1
4	4-Chlorobenzyl	≤1
5	3,4-Dichlorobenzyl	≤1
6	2-Methoxybenzyl	≤1
7	3-Methoxybenzyl	≤1

Data compiled from Moraski et al., ACS Med. Chem. Lett. 2011, 2, 6, 466–470.^{[1][2]}

SAR of Imidazo[1,2-a]pyridine-8-carboxamides

Screening of compound libraries has also identified imidazo[1,2-a]pyridine-8-carboxamides as a novel series of antimycobacterial agents.^[4] These compounds are selective inhibitors of M.

tuberculosis and lack activity against other Gram-positive and Gram-negative bacteria.

Key SAR Observations:

- The position of the carboxamide at C8 is a unique feature of this series.
- Optimization of physicochemical properties is a key aspect of improving the activity of this class of inhibitors.

Further detailed quantitative SAR data for this specific scaffold is an active area of research.

Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Carboxamides

Imidazo[1,2-a]pyridine carboxamides have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in oncology and other diseases.

Nek2 Inhibition

A series of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Never in mitosis (NIMA)-related kinase 2 (Nek2), a protein kinase implicated in cancer.[\[5\]](#)

The following table presents the inhibitory activity of selected imidazo[1,2-a]pyridine derivatives against the MGC-803 gastric cancer cell line, which is correlated with Nek2 inhibition.

Compound ID	Substituents	IC50 (nM) vs. MGC-803 cells
28e	(Specific substituents to be extracted from full paper)	38

Data from Bioorg. Med. Chem. 2020, 28, 115775.[\[5\]](#)

Phosphoinositide 3-Kinase (PI3K) Inhibition

The imidazo[1,2-a]pyridine scaffold has also been explored for the development of PI3K inhibitors.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Key SAR Observations:

- Optimization of substituents on the imidazo[1,2-a]pyridine core can lead to highly potent and selective PI3K α inhibitors.
- Replacement of a pyrazole ring with a hydrazone moiety in some series led to increased stability and potent p110 α inhibition.[\[7\]](#)

The following table summarizes the PI3K α inhibitory activity of representative imidazo[1,2-a]pyridine derivatives.

Compound ID	Modifications	IC50 (nM) vs. PI3K α
2g	(Specific substituents to be extracted from full paper)	1.8
12	Thiazole derivative	2.8
8c	Sulfonylhydrazone-substituted	0.30
8h	Sulfonylhydrazone-substituted	0.26

Data compiled from Bioorg. Med. Chem. Lett. 2007, 17, 12, 3386-3391 and Bioorg. Med. Chem. Lett. 2007, 17, 18, 5142-5146.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further studies.

Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against replicating *M. tuberculosis*.[\[1\]](#)[\[2\]](#)[\[9\]](#)

Materials:

- *M. tuberculosis* H37Rv strain

- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
- Alamar Blue reagent
- 96-well microplates
- Compound stock solutions in DMSO

Procedure:

- Prepare serial dilutions of the test compounds in the 96-well plates.
- Inoculate the wells with a standardized suspension of *M. tuberculosis* H37Rv.
- Include positive (drug-free) and negative (no bacteria) controls.
- Incubate the plates at 37°C for 5-7 days.
- Add Alamar Blue reagent to each well.
- Incubate for another 24 hours.
- Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
- The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.^[10]

Kinase Inhibition Assay: Luminescent Kinase Assay (e.g., Kinase-Glo®)

This homogeneous, high-throughput assay measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.^{[4][11][12][13]}

Materials:

- Kinase of interest (e.g., Nek2, PI3K α)

- Substrate for the kinase
- ATP
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Luminometer

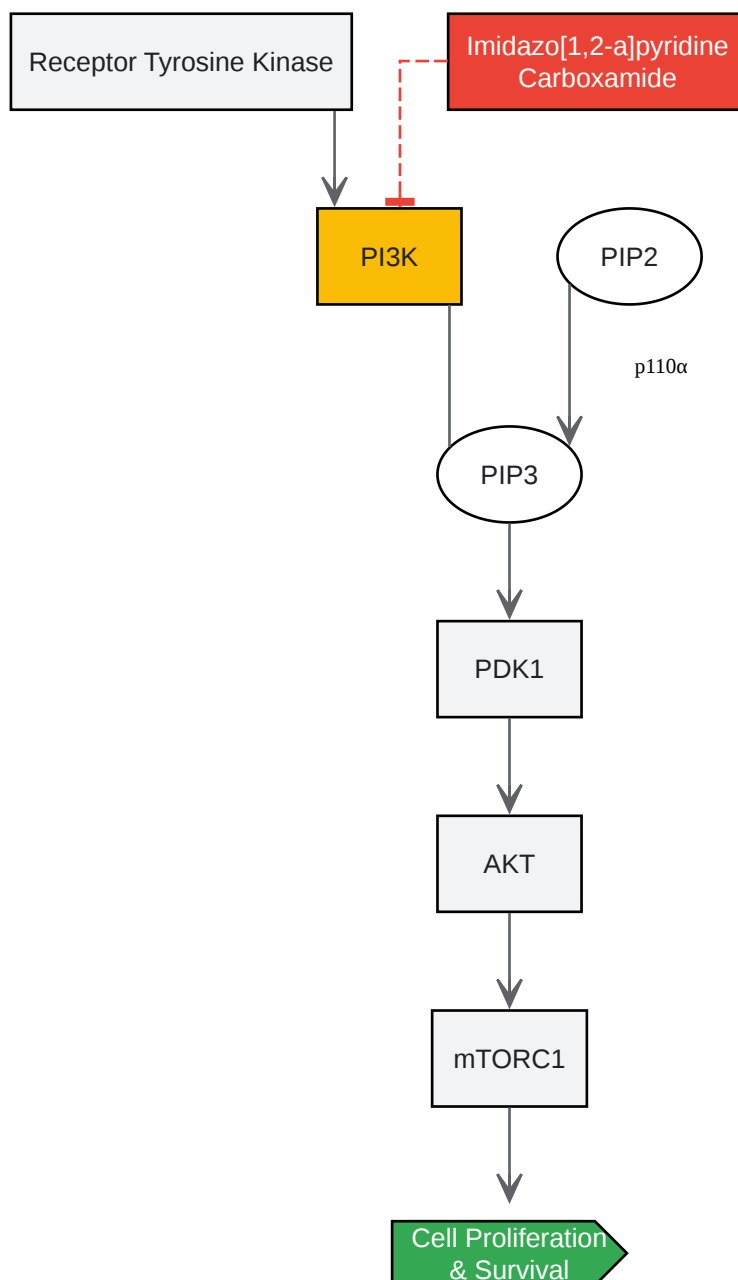
Procedure:

- Set up the kinase reaction in the microplate wells, including the kinase, substrate, ATP, and various concentrations of the test compound.
- Include control wells (no inhibitor, no kinase).
- Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Add the Kinase-Glo® reagent to each well to terminate the kinase reaction and initiate the luminescent signal.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- The luminescent signal is inversely proportional to the kinase activity.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

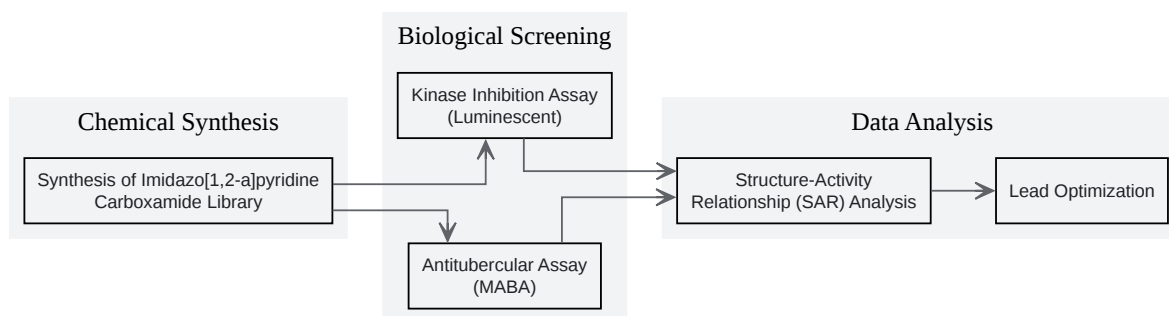
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by imidazo[1,2-a]pyridine carboxamides and a general workflow for their biological evaluation.



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Caption: PI3K/AKT Signaling Pathway Inhibition.



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Caption: Drug Discovery Workflow.

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